A Technical Guide to the Molecular Structure of 3-Bromo-1-methyl-1H-indazol-4-amine: A Privileged Scaffold for Drug Discovery
A Technical Guide to the Molecular Structure of 3-Bromo-1-methyl-1H-indazol-4-amine: A Privileged Scaffold for Drug Discovery
Abstract
The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to the diverse biological activities exhibited by its derivatives.[1][2] This technical guide provides an in-depth examination of the molecular structure of a specific derivative, 3-Bromo-1-methyl-1H-indazol-4-amine (CAS: 1092351-47-7). We will dissect its core architecture, outline a comprehensive analytical workflow for its unambiguous structural elucidation, and discuss the strategic importance of its features for professionals in drug discovery and development. This document serves as a key resource, blending foundational chemical principles with field-proven analytical methodologies.
Core Molecular Architecture and Physicochemical Profile
The identity and, consequently, the function of a molecule are dictated by the precise arrangement of its atoms. 3-Bromo-1-methyl-1H-indazol-4-amine is a substituted bicyclic heteroaromatic compound built upon a 1H-indazole core. This core consists of a benzene ring fused to a pyrazole ring, a structural motif found in numerous pharmacologically active agents.[2]
The specific substitutions on this scaffold are critical to its unique properties:
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1-methyl Group: The methylation at the N1 position of the pyrazole ring is significant. 1H-indazoles are generally more thermodynamically stable than their 2H-indazole tautomers.[2] This substitution prevents tautomerization and locks the scaffold in a specific, stable conformation, which is a crucial consideration for consistent receptor binding in drug design.
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3-bromo Group: The bromine atom at the C3 position significantly influences the molecule's electronic properties and serves as a key synthetic handle. Its electron-withdrawing nature can modulate the pKa of the nearby amine group, and it provides a versatile site for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further molecular complexity.
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4-amine Group: The primary amine at the C4 position is a potent hydrogen bond donor and can be a key pharmacophoric feature for interacting with biological targets. It also serves as a nucleophilic center for further derivatization to explore structure-activity relationships (SAR).
Caption: 2D structure of 3-Bromo-1-methyl-1H-indazol-4-amine.
Physicochemical Data Summary
The collective influence of these functional groups defines the molecule's physicochemical profile, which is essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrN₃ | [3] |
| Molar Mass | 226.07 g/mol | [3] |
| Predicted Density | 1.76 ± 0.1 g/cm³ | [3] |
| Predicted Boiling Point | 378.4 ± 22.0 °C | [3] |
| Predicted pKa | 2.51 ± 0.10 | [3] |
| Appearance | Solid | [4] |
Synthesis and Verification: A Logical Workflow
The synthesis of substituted 3-aminoindazoles frequently employs a robust strategy involving the cyclization of an ortho-functionalized benzonitrile with hydrazine.[5][6] This approach offers high yields and regiochemical control. Below is a proposed synthetic workflow for 3-Bromo-1-methyl-1H-indazol-4-amine, designed for efficiency and verification at each stage.
Caption: Proposed synthetic workflow for the target molecule.
Protocol: Generalized Synthesis
Causality: This multi-step synthesis is designed to install the required functional groups in a controlled sequence. Bromination is performed first on the activated ring. Cyclization with hydrazine forms the indazole core via a nucleophilic aromatic substitution (SNAr) reaction, displacing the highly activated fluorine atom.[7] N-methylation is then performed on the acidic N-H proton of the indazole ring. Finally, the nitro group is reduced to the target amine, as the nitro group is a robust precursor that withstands the earlier reaction conditions.
Step 1: Synthesis of 3-Bromo-4-amino-1H-indazole
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Dissolution: Dissolve 2-bromo-4-fluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol.
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Reagent Addition: Add hydrazine hydrate (10.0 eq) to the solution.
-
Reaction: Heat the mixture in a sealed vessel at approximately 70-80 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3-bromo-4-amino-1H-indazole intermediate.[7]
Step 2: N-Methylation
-
Dissolution: Suspend the 3-bromo-4-amino-1H-indazole (1.0 eq) in a polar aprotic solvent like acetone or DMF.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, ~2.0 eq), to the suspension.
-
Methylation: Add methyl iodide (MeI, ~1.2 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Work-up and Purification: Filter off the inorganic salts and concentrate the filtrate. Purify the crude product using column chromatography (silica gel) with an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to isolate the final product, 3-Bromo-1-methyl-1H-indazol-4-amine.
Comprehensive Structural Elucidation: A Multi-Technique Approach
Confirming the precise molecular structure is non-negotiable in scientific research and drug development. A single technique is rarely sufficient; a self-validating system of complementary analytical methods is required to provide irrefutable evidence of the molecule's identity, purity, and conformation.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful non-destructive technique for determining the carbon-hydrogen framework of a molecule in solution.[1][8]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. This includes:
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A singlet integrating to 3H for the N-methyl group.
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A broad singlet integrating to 2H for the amine (-NH₂) protons.
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Three distinct signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three protons on the benzene ring portion of the indazole core. The coupling patterns (doublets, triplets) between these protons will confirm their relative positions (ortho, meta, para).
-
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms. For this C₈ molecule, eight distinct signals are expected, including the methyl carbon, and seven aromatic/heteroaromatic carbons (five CH and two quaternary). The carbon attached to the bromine (C3) will be significantly influenced by the halogen's electronic effects.
Protocol: NMR Sample Preparation and Acquisition
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Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those on the amine group.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Data Acquisition:
-
Insert the tube into the spectrometer probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a greater number of scans due to the low natural abundance of the ¹³C isotope.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign proton-proton and proton-carbon correlations.[8]
-
Mass Spectrometry (MS)
MS provides an exact measurement of the mass-to-charge ratio, which is essential for confirming the molecular formula.
-
Expertise: For a bromine-containing compound, High-Resolution Mass Spectrometry (HRMS) is particularly powerful. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The resulting mass spectrum will show a characteristic M and M+2 isotopic pattern with nearly equal intensity, providing a definitive signature for the presence of a single bromine atom.
Predicted Mass Spectrometry Data
| Adduct | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M+H]⁺ | C₈H₉BrN₃⁺ | 226.0029 | 227.9999 |
| [M+Na]⁺ | C₈H₈BrN₃Na⁺ | 247.9848 | 249.9818 |
| [M]⁺˙ | C₈H₈BrN₃⁺˙ | 225.9951 | 227.9921 |
Protocol: ESI-MS Analysis
-
Objective: To confirm the molecular weight and elemental composition.
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. Ensure the instrument is calibrated to achieve high mass accuracy (< 5 ppm).
X-Ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule as it exists in the solid state.
-
Trustworthiness: This technique is self-validating; the quality of the final structural model (e.g., R-factor) provides a statistical measure of its own accuracy. The data obtained would confirm the planarity of the indazole ring system, the precise bond lengths and angles of all atoms, and reveal intermolecular interactions, such as hydrogen bonds formed by the 4-amine group, which dictate the crystal packing.[9][10]
Protocol: Single Crystal Growth and Analysis
-
Objective: To determine the definitive 3D solid-state structure.
-
Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, methanol).
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Strategic Importance in Drug Discovery
The molecular structure of 3-Bromo-1-methyl-1H-indazol-4-amine is not merely of academic interest; it represents a highly valuable starting point for the synthesis of novel therapeutic agents.
-
Scaffold for Library Synthesis: The amine and bromo groups are orthogonal synthetic handles. The amine can be readily acylated, alkylated, or used in reductive amination, while the bromine is primed for various metal-catalyzed cross-coupling reactions. This allows for the rapid generation of a diverse chemical library to probe the chemical space around a biological target.
-
Fragment-Based Drug Design (FBDD): The indazole core is a common fragment in successful kinase inhibitors.[11] This molecule can be used as a starting fragment that binds to a target protein, with subsequent chemical elaboration guided by structural biology (e.g., X-ray co-crystallography) to improve potency and selectivity.
-
Bioisosteric Replacement: The specific substitution pattern can be modified to fine-tune pharmacokinetic properties. For instance, the bromine could be replaced with other groups to alter lipophilicity or metabolic stability.
Caption: Role of the scaffold in library synthesis for SAR studies.
The structural features of this molecule are reminiscent of fragments within potent therapeutics like Linifanib (a multi-targeted tyrosine kinase inhibitor) and Lenacapavir (a novel HIV capsid inhibitor), both of which contain a substituted 3-aminoindazole core.[6][12] This underscores the proven potential of this molecular framework in developing impactful medicines.
Conclusion
3-Bromo-1-methyl-1H-indazol-4-amine is a molecule of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. Its structure, defined by a stable 1-methyl-indazole core and strategically placed bromo and amine functionalities, presents a wealth of opportunities for synthetic elaboration. The unambiguous confirmation of its molecular architecture requires a rigorous, multi-technique analytical approach, integrating NMR, mass spectrometry, and X-ray crystallography. By understanding and leveraging the specific features of this molecule, researchers are well-equipped to design and synthesize the next generation of innovative therapeutics.
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